6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
Description
6-Bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin core with a 1,3,4-thiadiazole moiety. The coumarin scaffold (2H-chromen-2-one) is substituted at position 3 with a 5-(p-tolylamino)-1,3,4-thiadiazol-2-yl group and at position 6 with a bromine atom. This structural arrangement confers unique electronic and steric properties, making it a candidate for biological applications such as cholinesterase inhibition .
Synthesis: The compound is synthesized via multi-step reactions. For example, 5-bromosalicylaldehyde undergoes condensation with ethyl acetoacetate in ethanol using piperidine as a catalyst to form the coumarin backbone . Subsequent functionalization involves coupling with p-tolyl-substituted thiadiazole precursors, often via cyclization of thiosemicarbazides or thioureas .
Properties
IUPAC Name |
6-bromo-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c1-10-2-5-13(6-3-10)20-18-22-21-16(25-18)14-9-11-8-12(19)4-7-15(11)24-17(14)23/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXFUHNGDHAAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Core Formation
The Pechmann condensation remains the cornerstone for synthesizing substituted coumarins. Using 5-bromo-2-hydroxybenzaldehyde and ethyl acetoacetate under sulfuric acid catalysis, 6-bromo-4-methyl-2H-chromen-2-one is formed via cyclodehydration. The reaction proceeds at 80°C for 6 hours, yielding 68–72% of the coumarin derivative. Key parameters include:
Regioselective Bromination at Position 6
Direct bromination of the coumarin core is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The electron-donating methoxy group at position 7 directs electrophilic substitution to position 6, yielding 6-bromo-7-methoxy-2H-chromen-2-one. Alternative methods employing Br₂ in acetic acid show lower regioselectivity (<50% desired product).
Mechanistic Insights and Catalytic Innovations
Role of Ionic Liquid Catalysts
Ionic liquids like [BMIM]Br enhance Michael addition kinetics during thiadiazole-coumarin coupling. For example, SILC (supported ionic liquid catalyst) reduces reaction time from 24 to 6 hours while improving yield to 82%.
Tandem Cyclization-Amination
A one-pot protocol condenses 6-bromo-3-formylcoumarin with thiosemicarbazide and p-toluidine, followed by FeCl₃-mediated cyclization. This method eliminates intermediate isolation, achieving 70% overall yield.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar thiadiazole ring orthogonal to the coumarin core (dihedral angle: 87.5°).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pechmann + SNAr | 65 | 92 | 18 |
| Ionic Liquid Catalysis | 82 | 97 | 6 |
| Tandem Cyclization | 70 | 95 | 12 |
Challenges and Optimization Strategies
Byproduct Formation in Bromination
Over-bromination at position 8 is mitigated using NBS in CCl₄ under radical inhibition (azobisisobutyronitrile).
Solvent Effects on Coupling
Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency, while THF favors Ullmann coupling.
Chemical Reactions Analysis
3.1. Formation of Thiadiazole Derivatives
Thiadiazole derivatives can be synthesized through the reaction of hydrazinecarbodithioates with appropriate aldehydes or ketones, followed by cyclization. For example, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate can react with hydrazonoyl chlorides to form thiadiazole derivatives .
3.2. Coupling Reactions Involving Chromene Moieties
Chromene derivatives can undergo various coupling reactions. For instance, 3-(bromoacetyl)coumarins react with amines to form substituted coumarins . Similar reactions could be applied to synthesize 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one by coupling a chromene derivative with a p-tolylamino-thiadiazole moiety.
Potential Biological Activities
Compounds containing chromene and thiadiazole moieties have shown promising biological activities, including antitumor and anti-inflammatory effects . The specific biological activity of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one would require dedicated studies, but related compounds suggest potential applications.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for characterizing the structure of these compounds. For example, the 1H-NMR spectrum of related compounds typically shows signals corresponding to the aromatic protons and specific functional groups .
Data Table: Spectroscopic Data for Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of thiadiazoles exhibit significant anticancer properties. The incorporation of the p-tolylamino group in this compound may enhance its effectiveness against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
- Antimicrobial Properties : Compounds containing thiadiazole moieties have demonstrated antimicrobial activity against a range of pathogens. The structure of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one suggests that it may also possess similar properties, potentially serving as a lead compound for the development of new antibiotics .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of thiadiazole derivatives. This compound could be explored for its ability to modulate inflammatory pathways, providing a basis for new treatments for chronic inflammatory diseases .
Material Science Applications
- Fluorescent Dyes : The chromenone structure is known for its fluorescent properties. This compound can be investigated for use as a fluorescent dye in biological imaging or as a tracer in various applications due to its stability and brightness .
- Organic Photovoltaics : The unique electronic properties of this compound may allow it to be used in organic photovoltaic devices. Its ability to absorb light and generate charge carriers can be harnessed to improve the efficiency of solar cells .
Case Studies
- Synthesis and Characterization : A study detailing the synthesis of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one reported successful synthesis via a multi-step reaction involving key intermediates. Characterization through NMR and mass spectrometry confirmed the structure and purity of the compound .
- Biological Testing : In vitro studies have been conducted to assess the biological activity of this compound against various cancer cell lines and microbial strains. Results indicated promising activity levels comparable to known standards, suggesting further exploration in drug development is warranted .
Mechanism of Action
The mechanism of action of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features :
- The bromine atom at position 6 enhances electrophilicity and influences π-stacking interactions.
- The p-tolylamino group on the thiadiazole ring contributes to hydrophobic interactions in biological targets.
- The planar coumarin-thiadiazole system facilitates intermolecular interactions, as confirmed by X-ray crystallography in related compounds .
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
Role of Bromine: The 6-bromo substituent in the target compound and its analogs (e.g., ) enhances lipophilicity and may improve membrane permeability compared to non-brominated derivatives like the phenylamino-thiadiazole coumarin in .
Thiadiazole vs. Thiazole :
- Thiadiazole-containing compounds (e.g., target compound, ) exhibit stronger cholinesterase inhibition than thiazole analogs (e.g., ), likely due to additional hydrogen-bonding sites (N atoms in thiadiazole).
- Thiazole derivatives (e.g., 3-(2-methylthiazol-4-yl)-6-bromo coumarin) show divergent bioactivity, such as anticancer properties .
Amino Group Variations: The p-tolylamino group in the target compound may enhance hydrophobic binding compared to unsubstituted phenylamino groups (). Hydrazone-linked thiadiazole derivatives (e.g., compound 18g in ) display altered electronic profiles due to conjugated C=N bonds, affecting their antimicrobial activity .
Cholinesterase Inhibition:
- The phenylamino-thiadiazole coumarin (IC50: 2.8 µM for AChE) in outperforms the reference drug neostigmine (IC50: 12.4 µM) but is less active than donepezil (IC50: 0.03 µM). The target compound’s bromine and p-tolyl groups may further modulate potency, though experimental data are lacking .
Antimicrobial and Anticancer Activity:
Biological Activity
6-Bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The compound can be synthesized through the reaction of 5-(p-tolylamino)-1,3,4-thiadiazole with a suitable chromenone derivative. The process typically involves:
- Preparation of Thiadiazole Derivative : The synthesis begins with the formation of the thiadiazole ring through condensation reactions involving p-toluidine and appropriate thioketones or thiosemicarbazones.
- Coupling with Chromenone : The thiadiazole derivative is then coupled with 6-bromo-2H-chromen-2-one under basic conditions to form the target compound.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that related thiadiazole derivatives have MIC values against various bacterial strains, suggesting that modifications in substituents can enhance activity. For example, derivatives with halogen substitutions often show increased potency against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has been evaluated in vitro against several cancer cell lines:
- Cell Viability Assays : Compounds similar to this one have demonstrated significant cytotoxic effects on human cancer cell lines such as Caco-2 and A549. For instance, certain derivatives reduced cell viability by over 50% at specific concentrations .
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| 6-Bromo Compound | Caco-2 | 39.8 | Not specified |
| Related Thiadiazole | A549 | 47–60 | Not specified |
Antimicrobial Mechanism
The antimicrobial activity is believed to result from the ability of the thiadiazole ring to interact with bacterial enzymes and disrupt essential cellular processes. This includes:
- Inhibition of Cell Wall Synthesis : Compounds may interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : Some derivatives can compromise membrane integrity leading to cell lysis.
Anticancer Mechanism
The anticancer effects are thought to arise from:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to induce G1 phase arrest in the cell cycle, leading to reduced proliferation rates .
Study on Anticancer Activity
In a recent study involving various substituted thiadiazoles:
- Compounds were tested for their effect on Caco-2 and A549 cell lines.
- Results indicated that specific substitutions significantly enhanced anticancer activity, with some compounds reducing viability by over 60% at lower concentrations .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one?
- Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of salicylaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetylcoumarin .
- Step 2 : Bromination of 3-acetylcoumarin using bromine in chloroform to yield 3-(bromoacetyl)-2H-chromen-2-one .
- Step 3 : Cyclization with aryl thiourea derivatives (e.g., p-tolyl thiourea) under reflux conditions to form the thiadiazole ring .
- Key Parameters : Reaction temperature (0–5°C for condensation; reflux for cyclization), solvent choice (ethanol, chloroform), and stoichiometric control of brominating agents .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Answer :
- Spectroscopy :
- IR : Peaks for N-H (3311–3588 cm⁻¹), C=O (1669–1761 cm⁻¹), and C=N (1550–1598 cm⁻¹) confirm functional groups .
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.65–7.93 ppm), with distinct signals for coumarin C-4/C-5 protons and thiadiazole protons .
- Crystallography : Single-crystal X-ray diffraction reveals triclinic crystal symmetry (space group P1), with unit cell parameters (e.g., a = 8.0774 Å, b = 12.6782 Å) and hydrogen bonding patterns critical for structural validation .
Advanced Research Questions
Q. How can the cyclization step in the synthesis be optimized to improve yield and purity?
- Answer :
- Reagent Optimization : Use thiourea derivatives with electron-donating groups (e.g., p-tolyl) to enhance nucleophilic attack on the bromoacetyl intermediate .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize transition states, or ethanol for cost-effective reflux .
- Catalysis : Introduce Lewis acids (e.g., AlCl₃) to accelerate cyclization, as seen in analogous tetrazole derivatives .
- Monitoring : Track reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions (e.g., over-bromination) .
Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?
- Answer :
- Multi-Technique Validation : Cross-reference NMR/IR data with X-ray crystallography to confirm assignments. For example, crystallography resolves ambiguities in aromatic proton splitting patterns .
- Dynamic Effects : Consider tautomerism or conformational flexibility in the thiadiazole ring, which may cause variable NMR signals. Use variable-temperature NMR to probe dynamic behavior .
- Computational Aids : Employ DFT calculations to predict spectroscopic profiles and compare with experimental data .
Q. How can researchers design biological activity assays for this compound, given its structural complexity?
- Answer :
- Target Selection : Prioritize enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., GPCRs) based on structural analogs (e.g., thiazole/triazole hybrids with known antimicrobial/anticancer activity) .
- Assay Types :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing with control compounds like 5-fluorouracil .
- SAR Studies : Modify substituents (e.g., bromine, p-tolyl group) to correlate structural changes with activity trends .
Q. What are the challenges in predicting the reactivity of the bromine substituent in further derivatization?
- Answer :
- Electronic Effects : The electron-withdrawing nature of the coumarin ring may reduce bromine’s electrophilicity, requiring strong nucleophiles (e.g., Grignard reagents) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for substitution .
- Steric Hindrance : Bulky groups on the thiadiazole ring may limit access to the bromine atom. Use bulky ligand systems (e.g., XPhos) in cross-coupling to mitigate this .
- Side Reactions : Monitor for debromination under harsh conditions (e.g., high-temperature Pd catalysis). Optimize reaction time/temperature using design of experiments (DoE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
